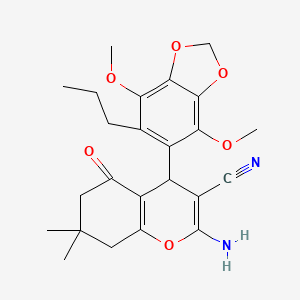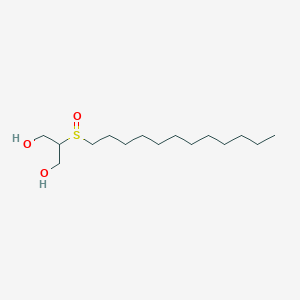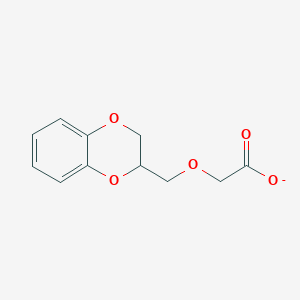![molecular formula C22H28ClN3O4 B11465448 2-(4-chlorophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B11465448.png)
2-(4-chlorophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, an ethoxypropyl chain, a furan-2-carbonyl moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorophenyl Intermediate: Starting with 4-chlorobenzaldehyde, it can be converted to 4-chlorophenylacetic acid through a Grignard reaction followed by oxidation.
Ethoxypropyl Chain Addition: The 4-chlorophenylacetic acid can then be reacted with 3-ethoxypropylamine to form the corresponding amide.
Piperazine Ring Incorporation: The furan-2-carbonyl chloride can be synthesized separately and then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.
Final Coupling: The final step involves coupling the 4-chlorophenyl-N-(3-ethoxypropyl)acetamide with the furan-2-carbonyl piperazine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropyl chain or the furan ring.
Reduction: Reduction reactions may target the carbonyl group in the furan-2-carbonyl moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel polymers or materials.
Biology
Pharmacology: Investigation as a potential drug candidate for various therapeutic applications.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Drug Development: Potential use in the development of new medications for treating diseases.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Application in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or ion channels, modulating their activity. The molecular targets and pathways involved could include:
Receptor Binding: Interaction with G-protein coupled receptors (GPCRs) or ionotropic receptors.
Enzyme Inhibition: Inhibition of key enzymes in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-methoxyethyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
- 2-(4-bromophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Uniqueness
- Structural Features : The presence of the ethoxypropyl chain and the specific substitution pattern on the piperazine ring.
- Biological Activity : Unique pharmacological profile compared to similar compounds.
Properties
Molecular Formula |
C22H28ClN3O4 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H28ClN3O4/c1-2-29-15-4-10-24-21(27)20(17-6-8-18(23)9-7-17)25-11-13-26(14-12-25)22(28)19-5-3-16-30-19/h3,5-9,16,20H,2,4,10-15H2,1H3,(H,24,27) |
InChI Key |
GCDKIPRJYISBES-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)-1-morpholin-4-ylethanone](/img/structure/B11465369.png)

![1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11465376.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11465382.png)
![3-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11465388.png)
![5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11465393.png)
![5-(thiophen-3-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11465396.png)
![2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11465405.png)


![2-(5-chloro-1H-indol-3-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine](/img/structure/B11465423.png)

![N-(4-acetylphenyl)-2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B11465430.png)
![Propanedinitrile, 2-[5-amino-4-cyano-2-methyl-2-(1-methylpropoxy)-3(2H)-furanyliden]-](/img/structure/B11465431.png)
